2,5-Di(2-thienyl)-1H-pyrrole
Overview
Description
2,5-Di(2-thienyl)-1H-pyrrole is a compound that has been studied for its potential applications in the field of molecular electronics . It is known for its electrochemical behavior and its ability to undergo electrochemical polymerization . This compound can be used as a monomer for the production of conducting polymers .
Synthesis Analysis
The synthesis of substituted 2,5-di(2-thienyl)pyrroles has been described in various studies . One method involves the Paal–Knorr condensation reaction . The yield can be improved by refluxing the solution of the intermediate 1,4-di-(2-thienyl)-1,4-butanedione with ammonium acetate, glacial acetic acid, and acetic anhydride .Molecular Structure Analysis
The molecular structure of 2,5-Di(2-thienyl)-1H-pyrrole is characterized by the presence of two thiophene rings and one pyrrole ring . This structure allows for high resonance energy, electrophilic reactivity, high π-electron density, and a planar structure .Chemical Reactions Analysis
The modification of 2,5-di(2-thienyl)pyrroles has been studied with the aim of preparing compounds that can serve as precursors of polymers and monomers showing electrical conductivity and specific photochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Di(2-thienyl)-1H-pyrrole are influenced by its molecular structure . It exhibits multi-staged redox processes and multi-colored anodic electrochromic behavior .Scientific Research Applications
Applications in Molecular Electronics and Conducting Polymers
Electrochemical Behavior and Polymerization 2,5-Di(2-thienyl)-1H-pyrrole (DTP) has garnered significant attention for its electrochemical properties, particularly concerning its behavior during electrochemical polymerization. DTP serves as a monomer in the production of conducting polymers, which are critical components in molecular electronics. These polymers exhibit distinct electrochemical characteristics, making them suitable for various applications (Abashev, Bushueva, & Shklyaeva, 2011).
Electrochromic and Electrochemical Properties Research into the electrochromic and electrochemical properties of DTP derivatives has revealed their potential in creating electrically conductive films. These films, synthesized through electropolymerization, demonstrate significant electroactivity and robustness, making them suitable for electrochromic applications. The materials transition between different colors rapidly, indicating their utility in dynamic display systems (Hwang, Son, & Shim, 2010).
Organic Electroluminescent Devices The strong fluorescence emitted by certain DTP derivatives when they possess an electron-withdrawing group has been leveraged in organic electroluminescent devices. These materials, especially those featuring a ketene dithioacetal S,S-dioxide group, have showcased high performance as efficient dopants in the emitting layers of these devices, thus enhancing luminous efficiency (Yanai et al., 2000).
Future Directions
The future directions for the study of 2,5-Di(2-thienyl)-1H-pyrrole include its potential use in various branches of science and technology . This includes its use in the production of antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, and transparent materials for electrodes .
properties
IUPAC Name |
2,5-dithiophen-2-yl-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHRCHHNCOTPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
102100-20-9 | |
Record name | 1H-Pyrrole, 2,5-di-2-thienyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102100-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00400288 | |
Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di(2-thienyl)-1H-pyrrole | |
CAS RN |
89814-62-0 | |
Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Di(2-thienyl)-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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